Compound A is identified as a potential genotoxic impurity []. Genotoxic impurities are chemical substances that can cause damage to DNA, potentially leading to mutations and increased cancer risk. The presence of such impurities in pharmaceutical products is a significant concern, requiring careful monitoring and control during drug development and manufacturing.
As a potential genotoxic impurity, Compound A raises concerns regarding its potential to damage DNA []. This highlights the need for stringent quality control measures during the manufacturing of Osimertinib mesylate to minimize the presence of this impurity.
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7